molecular formula C15H22N2O2S B7591229 N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide

N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide

Cat. No. B7591229
M. Wt: 294.4 g/mol
InChI Key: IDTGWEACVKEZTA-UHFFFAOYSA-N
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Description

N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide, also known as PNU-74654, is a small molecule inhibitor of the DNA damage response enzyme ataxia-telangiectasia and Rad3-related (ATR) kinase. ATR kinase plays a crucial role in maintaining genomic stability by responding to DNA damage and replication stress. The inhibition of ATR kinase has been shown to sensitize cancer cells to DNA damaging agents, making it a promising target for cancer therapy.

Mechanism of Action

ATR kinase is activated in response to DNA damage and replication stress, and plays a crucial role in maintaining genomic stability by regulating the DNA damage response pathway. ATR kinase phosphorylates various downstream targets, including checkpoint kinase 1 (CHK1), which in turn leads to cell cycle arrest and DNA repair. N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide inhibits ATR kinase activity, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been shown to induce DNA damage and cell death in cancer cells, both in vitro and in vivo. In addition, N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been shown to enhance the efficacy of DNA damaging agents, such as cisplatin and gemcitabine, in various cancer models. However, the effects of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide on normal cells and tissues have not been extensively studied.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide is its specificity for ATR kinase, which makes it a useful tool for studying the DNA damage response pathway. In addition, N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been shown to enhance the efficacy of DNA damaging agents, making it a potential therapeutic agent for the treatment of various types of cancer. However, the effects of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide on normal cells and tissues have not been extensively studied, and its toxicity profile and pharmacokinetics are not well understood.

Future Directions

Future research on N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide could focus on its potential as a therapeutic agent for the treatment of various types of cancer, including those that are resistant to conventional chemotherapy. In addition, further studies could investigate the effects of N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide on normal cells and tissues, and its toxicity profile and pharmacokinetics. Finally, the development of more potent and selective ATR kinase inhibitors could lead to the discovery of new cancer therapies.

Synthesis Methods

N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide is synthesized through a multi-step process involving the reaction of 3-methyl-4-propan-2-yloxyaniline with thiomorpholine-4-carboxylic acid, followed by the addition of various reagents to form the final product.

Scientific Research Applications

N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide has been extensively studied in preclinical cancer models, and has shown promise as a potential therapeutic agent for the treatment of various types of cancer. In vitro studies have demonstrated that N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide inhibits ATR kinase activity, leading to the accumulation of DNA damage and cell death. In vivo studies have shown that N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide enhances the efficacy of DNA damaging agents, such as cisplatin and gemcitabine, in various cancer models.

properties

IUPAC Name

N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-11(2)19-14-5-4-13(10-12(14)3)16-15(18)17-6-8-20-9-7-17/h4-5,10-11H,6-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTGWEACVKEZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)N2CCSCC2)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-4-propan-2-yloxyphenyl)thiomorpholine-4-carboxamide

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